![molecular formula C22H18ClN3O3 B2807393 4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899985-03-6](/img/structure/B2807393.png)
4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol
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Overview
Description
4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
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Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) inhibition is an attractive strategy for cancer therapy, specifically targeting tumor cells. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest . These molecules were synthesized as CDK2-targeting compounds. Key findings include:
Blood Glucose Reduction
Interestingly, some of these compounds (e.g., compound 6) have demonstrated efficacy in reducing blood glucose levels. This property suggests potential applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Solvatofluorochromic Effects
Compound 4a, which contains a pyridine moiety as an electron-withdrawing group (EWG), displayed a stronger solvatofluorochromic effect compared to compound 4e with an electron-donating group (EDG) at the same position. Understanding these effects can contribute to applications in fluorescence-based assays and imaging .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells . Inhibiting CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from phosphorylating its substrates . This inhibition of CDK2 activity disrupts the cell cycle, potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing . In cancer cells, this can result in reduced tumor growth .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown potent activity against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could be effective in treating certain types of cancer .
properties
IUPAC Name |
4-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-21-10-14(2-4-19(21)27)17-12-18-16-11-15(23)3-5-20(16)29-22(26(18)25-17)13-6-8-24-9-7-13/h2-11,18,22,27H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSMZTZHSGGJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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